3-Fluoro-4-[(4-methoxybenzyloxy)carbonylamino]benzeneboronic acid
CAS No.:
Cat. No.: VC13293169
Molecular Formula: C15H15BFNO5
Molecular Weight: 319.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15BFNO5 |
|---|---|
| Molecular Weight | 319.09 g/mol |
| IUPAC Name | [3-fluoro-4-[(4-methoxyphenyl)methoxycarbonylamino]phenyl]boronic acid |
| Standard InChI | InChI=1S/C15H15BFNO5/c1-22-12-5-2-10(3-6-12)9-23-15(19)18-14-7-4-11(16(20)21)8-13(14)17/h2-8,20-21H,9H2,1H3,(H,18,19) |
| Standard InChI Key | YZIUBQFQDFQINW-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=C(C=C1)NC(=O)OCC2=CC=C(C=C2)OC)F)(O)O |
| Canonical SMILES | B(C1=CC(=C(C=C1)NC(=O)OCC2=CC=C(C=C2)OC)F)(O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The IUPAC name of the compound, [3-fluoro-4-[(4-methoxyphenyl)methoxycarbonylamino]phenyl]boronic acid, reflects its structural complexity. The molecule consists of a fluorinated benzene ring substituted with a boronic acid group () at the para position relative to the fluorine atom. A carbamate group () bridges the aromatic ring and a 4-methoxybenzyl moiety, providing steric protection for the amine functionality. The SMILES notation B(C1=CC(=C(C=C1)F)NC(=O)OCC2=CC=C(C=C2)OC)O and InChIKey YZIUBQFQDFQINW-UHFFFAOYSA-N further delineate its connectivity.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Number | 913835-49-1 |
| Molecular Formula | |
| Molecular Weight | 319.09 g/mol |
| IUPAC Name | [3-fluoro-4-[(4-methoxyphenyl)methoxycarbonylamino]phenyl]boronic acid |
| SMILES | B(C1=CC(=C(C=C1)F)NC(=O)OCC2=CC=C(C=C2)OC)O |
| InChIKey | YZIUBQFQDFQINW-UHFFFAOYSA-N |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 3-fluoro-4-[(4-methoxybenzyloxy)carbonylamino]benzeneboronic acid typically proceeds through sequential functionalization of a benzene ring. A representative route involves:
-
Fluorination and Boronation: Introduction of fluorine and boronic acid groups via electrophilic substitution or metal-catalyzed borylation.
-
Carbamate Formation: Protection of the amine group using 4-methoxybenzyl chloroformate under basic conditions.
-
Purification: Chromatographic isolation to achieve ≥98% purity, as commercial suppliers specify .
Critical reaction parameters include temperature control (0–25°C) and anhydrous conditions to prevent boronic acid hydrolysis. Yields are optimized by employing palladium catalysts in cross-coupling steps, though exact yields remain proprietary.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Fluorination | , 0°C | Introduce fluorine atom |
| Borylation | , , 80°C | Install boronic acid group |
| Carbamate Protection | 4-Methoxybenzyl chloroformate, , DCM | Protect amine functionality |
Physicochemical Properties
Thermal and Solubility Characteristics
The compound exhibits a melting point of 150–152°C, indicative of moderate crystalline stability . It is sparingly soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) but insoluble in water due to the hydrophobic 4-methoxybenzyl group. Storage at 2–8°C under inert atmosphere (argon or nitrogen) is recommended to prevent boronic acid degradation .
Table 3: Physicochemical Profile
| Property | Value |
|---|---|
| Melting Point | 150–152°C |
| Solubility | DMF, DMSO (sparingly) |
| Storage Conditions | 2–8°C, inert atmosphere |
| Stability | Hygroscopic; degrades in moisture |
Applications in Organic Synthesis
Cross-Coupling Reactions
The boronic acid moiety enables participation in Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl halides. For example, it can couple with brominated heterocycles to generate biaryl structures prevalent in kinase inhibitors. The carbamate group serves as a protecting strategy, allowing subsequent deprotection (via hydrogenolysis or acidolysis) to unmask the amine for further derivatization.
Pharmaceutical Intermediates
This compound is a precursor in synthesizing protease inhibitors and receptor antagonists. Its fluorine atom enhances metabolic stability, while the boronic acid group facilitates targeted delivery in prodrug designs.
| Precaution | Recommendation |
|---|---|
| Personal Protective Equipment (PPE) | Gloves, goggles, lab coat |
| Ventilation | Fume hood |
| Spill Management | Absorb with inert material, dispose as hazardous waste |
Spectroscopic and Analytical Characterization
| Supplier | Contact Information |
|---|---|
| J & K Scientific Ltd. | Tel: 010-82848833; jkinfo@jkchemical.com |
| Alfa Aesar | Tel: 400-6106006; saleschina@alfa-asia.com |
| Wuhan Chemwish Tech. | Tel: 86-027-67849912; sales@chemwish.com |
Future Research Directions
Expanding Synthetic Utility
Future studies could explore:
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